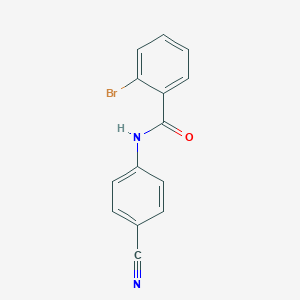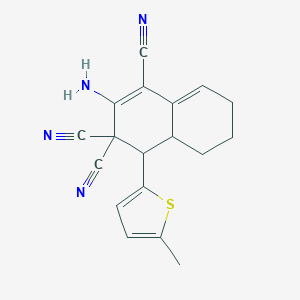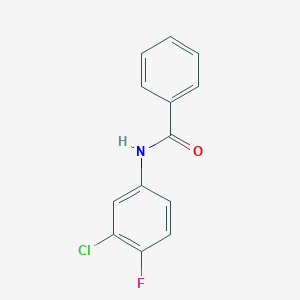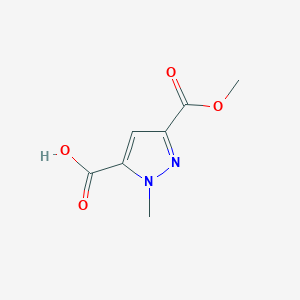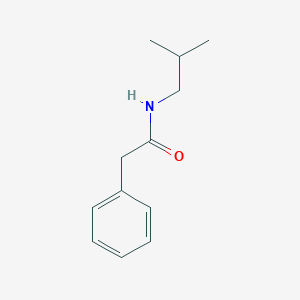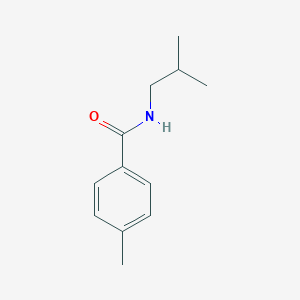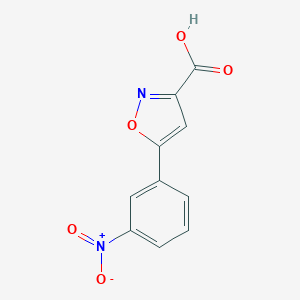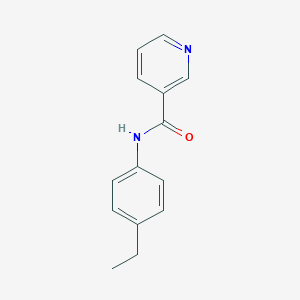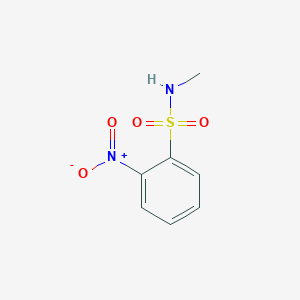![molecular formula C20H25ClN4O4S B187540 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 4595-05-5](/img/structure/B187540.png)
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione, also known as SCH 58261, is a highly selective adenosine A2A receptor antagonist. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Huntington's disease, and cancer.
作用機序
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 is a highly selective adenosine A2A receptor antagonist. Adenosine A2A receptors are predominantly expressed in the brain, where they play a role in regulating neurotransmitter release and neuronal excitability. By blocking the adenosine A2A receptor, 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 increases the activity of dopaminergic neurons in the brain, which leads to improved motor function in Parkinson's disease and Huntington's disease.
Biochemical and Physiological Effects:
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to have a number of biochemical and physiological effects. In addition to its effects on dopaminergic neurons, 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to reduce inflammation, oxidative stress, and apoptosis in various cell types. It has also been shown to increase the activity of natural killer cells, which play a role in immune surveillance against cancer cells.
実験室実験の利点と制限
One of the main advantages of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 is its high selectivity for the adenosine A2A receptor, which reduces the potential for off-target effects. However, one of the limitations of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 is its relatively low potency, which requires high concentrations for in vitro experiments.
将来の方向性
There are a number of potential future directions for research on 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261. One area of interest is the development of more potent analogs of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 for use in in vitro and in vivo experiments. Another area of interest is the investigation of the potential therapeutic applications of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 in other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, the potential use of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 as a therapeutic agent in combination with other drugs is an area of interest for future research.
合成法
The synthesis of 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 involves the reaction of 7-methyl-3,7-dihydro-1H-purine-2,6-dione with 4-chlorophenylhydrazine in the presence of acetic anhydride to form 7-(4-chlorophenyl)-3,7-dihydro-1H-purine-2,6-dione. This compound is then reacted with 3-(2-hydroxypropylthio)propan-1-ol in the presence of potassium carbonate to form 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261. The overall yield of the synthesis is approximately 30%.
科学的研究の応用
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been extensively studied for its potential therapeutic applications in various diseases. In Parkinson's disease, 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to improve motor function and reduce the severity of dyskinesias. In Huntington's disease, 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to reduce the accumulation of mutant huntingtin protein and improve motor function. In cancer, 7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione 58261 has been shown to inhibit the growth and metastasis of various types of cancer cells.
特性
CAS番号 |
4595-05-5 |
|---|---|
製品名 |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(pentylsulfanyl)-3,7-dihydro-1H-purine-2,6-dione |
分子式 |
C20H25ClN4O4S |
分子量 |
453 g/mol |
IUPAC名 |
7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-pentylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C20H25ClN4O4S/c1-3-4-5-10-30-20-22-17-16(18(27)23-19(28)24(17)2)25(20)11-14(26)12-29-15-8-6-13(21)7-9-15/h6-9,14,26H,3-5,10-12H2,1-2H3,(H,23,27,28) |
InChIキー |
SORXCWFMTULHHW-UHFFFAOYSA-N |
SMILES |
CCCCCSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
正規SMILES |
CCCCCSC1=NC2=C(N1CC(COC3=CC=C(C=C3)Cl)O)C(=O)NC(=O)N2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



